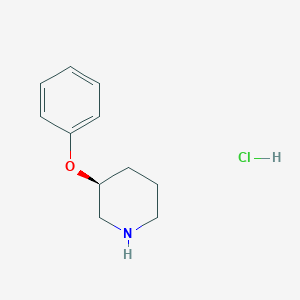

(3S)-3-Phenoxypiperidine;hydrochloride

Descripción

Significance of Chiral Piperidine (B6355638) Derivatives as Core Structures in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs found in pharmaceuticals and naturally occurring alkaloids. mdpi.comresearchgate.net Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, enabling the precise spatial arrangement of substituents to optimize interactions with biological targets. When a stereocenter is introduced into the piperidine ring, it creates a chiral derivative, which can lead to significant improvements in a molecule's pharmacological profile. researchgate.net

The introduction of chirality can profoundly influence a drug candidate's properties by:

Modulating Physicochemical Properties: Chirality can affect solubility, lipophilicity, and other properties crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Enhancing Biological Activity and Selectivity: Biological systems, such as enzymes and receptors, are inherently chiral. A specific enantiomer of a chiral drug often exhibits a much higher affinity for its target than other stereoisomers, leading to enhanced potency and reduced off-target effects. researchgate.net

Improving Pharmacokinetic Properties: The specific three-dimensional structure of a chiral molecule can influence its metabolic stability and plasma half-life. researchgate.net

The strategic incorporation of chiral piperidine scaffolds is a well-established strategy in drug design, valued for the favorable effects on potency, selectivity, and pharmacokinetic profiles that these structures can impart. researchgate.net

Overview of (3S)-3-Phenoxypiperidine;hydrochloride as a Prominent Chemical Scaffold

(3S)-3-Phenoxypiperidine;hydrochloride is a chiral intermediate used in the synthesis of more complex molecules. chemimpex.com It provides a rigid piperidine core with a defined stereochemistry at the 3-position, which is crucial for achieving stereospecific interactions with a biological target. The phenoxy group offers a point for further chemical modification, while the secondary amine of the piperidine ring allows for the introduction of diverse substituents.

This compound serves as a key building block in pharmaceutical research and development, particularly for agents targeting the central nervous system. chemimpex.com For instance, the broader class of 3-phenoxypropyl piperidine analogues has been investigated for the development of agonists for the Nociceptin/orphanin FQ peptide receptor (NOP), also known as the ORL-1 receptor, which is implicated in pain and other neurological processes. researchgate.netnih.gov The specific (3S) configuration is critical for ensuring the correct orientation of the molecule within the receptor's binding pocket, thereby maximizing potency and selectivity.

Table 1: Chemical Properties of (3S)-3-Phenoxypiperidine;hydrochloride (Data sourced from publicly available chemical databases)

| Property | Value |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.71 g/mol |

| Appearance | White to off-white powder |

| Chirality | (S)-enantiomer |

| Application | Chiral Intermediate / Building Block |

This interactive table provides a summary of the key chemical properties of the title compound.

Contextualization within Modern Drug Discovery Paradigms

The use of specific, pre-synthesized chiral building blocks like (3S)-3-Phenoxypiperidine;hydrochloride is emblematic of modern drug discovery strategies. These paradigms emphasize efficiency, precision, and a deep understanding of structure-activity relationships (SAR).

One such paradigm is scaffold-based drug design . In this approach, a core molecular structure (the scaffold)—in this case, the 3-phenoxypiperidine (B126653) unit—is identified as being responsible for a general biological activity. Medicinal chemists then systematically modify the scaffold by adding various functional groups to fine-tune its properties and optimize its interaction with a specific biological target. The use of a stereochemically pure scaffold like the (3S) enantiomer is vital, as it eliminates the need for costly and complex chiral separations at later stages of the synthesis and ensures that the resulting drug candidates have consistent and reproducible biological activity.

Furthermore, the focus on chiral intermediates aligns with the broader trend of developing stereochemically pure pharmaceuticals . Regulatory agencies worldwide now require extensive testing of individual enantiomers, as different stereoisomers can have different pharmacological, pharmacokinetic, and toxicological profiles. By starting with a chiral building block, researchers can pursue more efficient and predictable synthetic routes to the final active pharmaceutical ingredient. The development of novel neurokinin-1 (NK1) receptor antagonists, for example, often relies on complex, stereospecific syntheses where chiral piperidine-like structures are key components. nih.gov

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3S)-3-phenoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIVAVLUDPXIBM-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)OC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3s 3 Phenoxypiperidine;hydrochloride Analogs

Methodological Frameworks for Systematic SAR Elucidation

The systematic elucidation of SAR for (3S)-3-Phenoxypiperidine analogs relies on a well-established methodological framework rooted in medicinal chemistry and pharmacology. The primary goal is to correlate specific structural features of the molecules with their biological activity, typically their binding affinity and functional inhibition of monoamine transporters.

The process begins with the chemical synthesis of a library of analogs where specific parts of the parent molecule are systematically varied. For the 3-phenoxypiperidine (B126653) scaffold, these modifications typically include:

Substitution on the phenoxy ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy groups) at the ortho (2-), meta (3-), and para (4-) positions.

Modification of the piperidine (B6355638) ring: Altering the substituent on the piperidine nitrogen (e.g., methyl, benzyl, or larger groups).

Changes to the ether linkage: While less common, modifications to the ether oxygen can also be explored.

Once synthesized, these analogs are subjected to a battery of in vitro assays to quantify their interaction with the target transporters. Standard high-throughput screening methods include:

Radioligand Binding Assays: These assays measure the affinity of a compound for a specific transporter. They work by assessing the ability of the test compound to displace a known radiolabeled ligand that binds to the transporter. The results are typically expressed as the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

Synaptosomal Uptake Inhibition Assays: These functional assays measure how effectively a compound blocks the reuptake of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into synaptosomes prepared from specific brain regions. The results are expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the neurotransmitter uptake.

The data generated from these assays for a series of analogs allows researchers to construct a detailed SAR profile, identifying which structural modifications enhance affinity and/or selectivity for a particular transporter.

Influence of Substituent Modifications on Molecular Target Interaction Profiles

The interaction of 3-phenoxypiperidine analogs with monoamine transporters is highly sensitive to the nature and position of substituents on both the phenoxy and piperidine rings. Studies on related scaffolds, such as N-benzylpiperidines and methylphenidate derivatives, provide a strong basis for understanding these interactions.

Substitutions on the Phenoxy Ring: Modifications to the phenoxy aromatic ring play a critical role in determining both potency and selectivity. Generally, substitution at the para-position (4-position) of the phenyl ring has a significant impact. For instance, in related series of monoamine transporter inhibitors, introducing electron-withdrawing groups like halogens (e.g., F, Cl, Br) at the para-position often leads to a substantial increase in binding affinity, particularly for the dopamine (B1211576) transporter (DAT). nih.gov

For example, SAR studies on methylphenidate analogs showed that para-substitution generally retained or increased affinity for DAT, with the following trend observed: bromo > iodo > methoxy (B1213986) > hydroxy. nih.gov This suggests that both electronic effects and the size of the substituent are key determinants of binding. Meta-position substitutions have also been shown to increase affinity, while ortho-substitutions can be detrimental, possibly due to steric hindrance that prevents optimal binding in the transporter's active site. nih.gov

Modifications on the Piperidine Ring: The substituent on the piperidine nitrogen is another critical determinant of activity. N-methylation of the piperidine ring in some classes of inhibitors has been shown to reduce binding affinity. nih.gov In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines, the presence of an electron-withdrawing group on the C(4)-position of the N-benzyl moiety was found to be beneficial for high-affinity binding to the DAT. This led to the identification of analogs with up to 500-fold selectivity for DAT over SERT.

The following interactive table summarizes representative SAR data from a series of N-substituted 4-aryl-piperidine analogs, illustrating the impact of substitutions on binding affinity at monoamine transporters.

| Compound | Aryl Ring Substituent (R¹) | N-Substituent (R²) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|---|

| 1a | 4-F | H | 150 | 250 | 80 |

| 1b | 4-Cl | H | 95 | 180 | 65 |

| 1c | 4-Br | H | 70 | 155 | 50 |

| 1d | 3,4-diCl | H | 22 | 101 | 6 |

| 2a | 4-Cl | Methyl | 120 | 210 | 75 |

| 2b | 4-Cl | Benzyl | 85 | 160 | 55 |

| 2c | 3,4-diCl | Benzyl | 18 | 90 | 4 |

Data is representative and compiled from SAR principles of analogous piperidine-based monoamine reuptake inhibitors. nih.govnih.gov

Critical Role of Stereochemistry in Modulating Pharmacological Activity and Selectivity

Stereochemistry is a paramount factor in the interaction of chiral ligands like (3S)-3-Phenoxypiperidine with their biological targets. Biological macromolecules, such as transporters and receptors, are inherently chiral, and as a result, they often exhibit a high degree of stereoselectivity when binding to enantiomeric pairs of a drug molecule. One enantiomer (the eutomer) typically fits much better into the binding site and has significantly higher affinity and/or efficacy than the other enantiomer (the distomer).

For monoamine transporters, this stereoselectivity is well-documented. For instance, while the norepinephrine (B1679862) (NET) and dopamine (DAT) transporters often preferentially transport the (S)-enantiomer of substrates like norepinephrine, the serotonin (B10506) transporter (SERT) can show a preference for the (R)-enantiomer of the same molecule. This differential recognition underscores that even closely related transporters can have distinct chiral preferences.

In the context of 3-phenoxypiperidine analogs, the chirality at the C3 position of the piperidine ring is critical for potent interaction with monoamine transporters. The (S)-configuration, as specified in (3S)-3-Phenoxypiperidine, is often the more active enantiomer. The dl-erythro isomer of o-bromomethylphenidate, for example, was found to be completely inactive at the DAT (IC50 > 50,000 nM), highlighting the absolute requirement for the correct stereochemical configuration for binding. nih.gov The precise three-dimensional arrangement of the phenoxy group and the piperidine nitrogen is essential for establishing the key binding interactions—such as hydrogen bonds and hydrophobic interactions—within the transporter's active site. The inactive enantiomer, due to its different spatial orientation, is unable to achieve this optimal fit, resulting in dramatically lower binding affinity. Therefore, the development of single-enantiomer drugs based on this scaffold is crucial for maximizing therapeutic potency and minimizing potential off-target effects that could arise from the less active enantiomer.

Quantitative Correlations Between Molecular Features and Ligand-Receptor Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 3-phenoxypiperidine analogs, QSAR studies aim to develop predictive models that can guide the design of new, more potent, and selective monoamine transporter inhibitors.

These models are built by calculating a set of molecular descriptors for each analog and then using statistical methods to find an equation that best correlates these descriptors with the experimentally determined binding affinities (e.g., pKi or pIC50 values). The molecular descriptors quantify various physicochemical properties of the molecules:

Hydrophobic Descriptors: Such as the partition coefficient (logP), which describes the lipophilicity of the molecule. This is crucial for crossing the blood-brain barrier and for hydrophobic interactions within the binding pocket.

Electronic Descriptors: These include Hammett constants (σ) and calculated atomic charges, which describe the electron-donating or electron-withdrawing nature of substituents. These properties influence electrostatic and hydrogen bonding interactions with amino acid residues in the transporter.

Steric Descriptors: These descriptors, such as Molar Refractivity (MR) or Taft's steric factor (Es), quantify the size and shape of the molecule or its substituents. They are critical for understanding how the bulk of a group can either enhance or hinder the fit of the ligand into the binding site.

A typical QSAR equation for a series of analogs might take the following form:

log(1/C) = k₁ (logP)² + k₂ (logP) + k₃ (σ) + k₄ (Es) + k₅

Where C is the concentration required to produce a given biological effect (like IC50), and k represents the coefficients determined by regression analysis. In studies of methylphenidate derivatives, a strong correlation (r²=0.90) was found between the affinities at DAT and NET, indicating that similar molecular features govern binding to these two transporters. nih.gov By developing such validated QSAR models, researchers can predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of candidates with the highest probability of success and accelerating the drug discovery process.

Mechanistic and Target Interaction Studies of 3s 3 Phenoxypiperidine;hydrochloride Preclinical in Vitro and Ex Vivo Investigations

Elucidation of Molecular Mechanisms of Action

No specific research studies detailing the direct interaction of (3S)-3-Phenoxypiperidine;hydrochloride with opioid receptors, specific neurotransmitter systems, Histamine H3 receptors, or Adenosine A3 receptors were identified. While its parent structure, phenoxypiperidine, is a component of some ligands designed for these targets, data on the specific binding affinity, efficacy (agonist/antagonist activity), or functional modulation by (3S)-3-Phenoxypiperidine;hydrochloride itself is not available. Literature points to its general use in neuroscience research for understanding neurotransmitter systems, but does not provide specific data on its direct receptor interactions. chemimpex.com

(3S)-3-Phenoxypiperidine;hydrochloride is noted for its utility as a reagent in biochemical assays for the study of enzyme activities. chemimpex.com However, no specific studies were found that characterize its role as a modulator (i.e., inhibitor or activator) of any particular enzyme or its effects on specific biochemical pathways.

In Vitro Radioligand Receptor Binding Assays

Detailed quantitative data from in vitro radioligand receptor binding assays for (3S)-3-Phenoxypiperidine;hydrochloride are not available in the public literature. Consequently, the following subsections cannot be populated with the specific experimental findings requested.

No competition binding studies were found for (3S)-3-Phenoxypiperidine;hydrochloride against known radioligands for any receptor system. Therefore, data regarding its relative binding affinity (Kᵢ values) is unavailable.

There are no published saturation binding analyses using a radiolabeled form of (3S)-3-Phenoxypiperidine;hydrochloride. As such, key parameters like its equilibrium dissociation constant (Kₔ) and the density of its potential binding sites (Bₘₐₓ) have not been determined.

In the absence of primary binding studies, no kinetic binding experiments have been reported for this compound. Therefore, its association rate constant (kₒₙ) and dissociation rate constant (kₒff) remain uncharacterized.

Based on the available scientific literature, there is currently no specific information detailing the ex vivo receptor occupancy studies, including quantification of central receptor engagement and regional differences in receptor occupancy, for the compound (3S)-3-Phenoxypiperidine;hydrochloride.

Therefore, the requested article sections on this specific topic cannot be generated at this time. Further preclinical research and publication of data would be required to provide a detailed analysis as outlined.

Medicinal Chemistry Applications and Derivatization Strategies for Drug Discovery

Principles of Rational Drug Design and Lead Compound Optimization

Rational drug design is a strategic approach aimed at developing new medications based on a thorough understanding of a biological target's structure and function. This process begins with the identification of a "hit," a molecule that displays the desired biological activity, often discovered through high-throughput screening. The subsequent phase, lead optimization, refines the hit compound's structure to enhance its efficacy, selectivity, and pharmacokinetic properties, while minimizing potential toxicity. nih.govslideshare.net

The core of lead optimization involves iterative cycles of chemical synthesis and biological testing, guided by Structure-Activity Relationships (SAR). nih.gov This process seeks to improve key attributes of the lead compound, such as:

Potency: Increasing the compound's affinity for its intended target.

Selectivity: Ensuring the compound interacts primarily with the desired target to avoid off-target effects.

Pharmacokinetics (ADME): Optimizing the absorption, distribution, metabolism, and excretion properties to ensure the drug reaches its target in sufficient concentration and is cleared from the body appropriately. nih.gov

Strategic Utilization of (3S)-3-Phenoxypiperidine;hydrochloride as a Building Block in Novel Therapeutic Agent Development

(3S)-3-Phenoxypiperidine;hydrochloride is a prime example of a high-quality building block that can significantly accelerate drug discovery projects. chemimpex.comcsmres.co.uk Its structure, featuring a chiral piperidine (B6355638) ring coupled with a phenoxy group, provides a rigid scaffold with a defined three-dimensional shape, a desirable attribute for enhancing binding affinity and selectivity to protein targets. csmres.co.uk

The utility of this compound lies in its role as a key intermediate in the synthesis of more complex bioactive molecules. chemimpex.com Medicinal chemists leverage its inherent structural features to access novel chemical space and improve the quality of candidate compounds. The piperidine ring is a common motif in many successful drugs, particularly those targeting the central nervous system (CNS), while the phenoxy group offers a versatile point for further chemical modification. chemimpex.com This compound is particularly valuable in the development of therapeutics for neurological disorders, such as depression and anxiety, where it can be incorporated into molecules designed to interact with specific neurotransmitter systems. chemimpex.com

The strategic incorporation of such building blocks allows for:

Increased 3D Shape: Moving away from flat, two-dimensional molecules to improve interactions with complex biological targets. csmres.co.uk

Improved Properties: The saturated ring system can lead to better metabolic stability and other favorable physicochemical properties. csmres.co.uk

Accelerated Synthesis: Using pre-formed, complex fragments simplifies synthetic routes to the final target molecules, saving time and resources.

Integration into Fragment-Based Ligand Discovery (FBLD) Programs

Fragment-Based Ligand Discovery (FBLD) has become a powerful alternative to traditional high-throughput screening for identifying starting points for drug development. nih.govbiosciencehorizons.com FBLD involves screening libraries of small, low-molecular-weight compounds, or "fragments," to find those that bind weakly but efficiently to a biological target. biosciencehorizons.comnih.gov These initial fragment hits are then grown or linked together to produce a high-affinity lead compound. nih.gov

(3S)-3-Phenoxypiperidine;hydrochloride, or a closely related derivative, is an ideal candidate for inclusion in a fragment library. It adheres to the "Rule of Three," a set of guidelines used to define a good fragment, as shown in the table below. nih.gov

| FBLD "Rule of Three" Parameter | Guideline Value | Estimated Value for (3S)-3-Phenoxypiperidine |

| Molecular Weight (MW) | ≤ 300 Da | ~193 g/mol (free base) |

| Calculated LogP (cLogP) | ≤ 3 | ~2.3 |

| Number of Hydrogen Bond Donors | ≤ 3 | 1 (amine) |

| Number of Hydrogen Bond Acceptors | ≤ 3 | 2 (oxygen, nitrogen) |

| Number of Rotatable Bonds | ≤ 3 | 2 |

The small size and low complexity of fragments like this allow them to probe a target's binding site more effectively, often identifying small pockets that larger molecules might miss. nih.govrsc.org Once a fragment hit is identified through biophysical screening techniques such as NMR spectroscopy or X-ray crystallography, it serves as a starting point for structure-guided design. biosciencehorizons.comnih.gov The phenoxy and piperidine moieties of the scaffold can be systematically elaborated to optimize interactions with the target protein, progressively building a more potent and selective ligand. nih.gov

Advanced Computational Chemistry Approaches in Compound Design and Target Binding Prediction

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid evaluation of compounds and the prediction of their biological activity before they are synthesized.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In drug design, docking is used to predict how a ligand, such as a derivative of (3S)-3-Phenoxypiperidine, will bind to the active site of a target protein. nih.gov This method allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

For example, a docking study might reveal that the phenoxy group of the compound fits into a hydrophobic pocket of the target protein, while the piperidine nitrogen acts as a hydrogen bond donor or acceptor. nih.gov This information is crucial for guiding the lead optimization process.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a more dynamic picture of the interaction, confirming that the binding mode is stable and revealing subtle conformational changes in both the ligand and the protein upon binding. nih.gov

Quantum mechanical (QM) calculations provide a highly accurate description of molecular structures and reactivity. In drug discovery, QM methods are used to study reaction mechanisms, predict the stability of intermediates, and understand the origins of stereoselectivity in chemical reactions. This is particularly relevant when synthesizing chiral molecules like (3S)-3-Phenoxypiperidine, where achieving the correct stereochemistry is critical for biological activity.

QM calculations can help medicinal chemists:

Design more efficient synthetic routes by predicting reaction barriers and identifying the most likely reaction pathways.

Understand enzymatic reactions by modeling the transition states of substrate binding and turnover in an enzyme's active site.

Refine molecular mechanics force fields used in docking and MD simulations for greater accuracy.

By providing deep insight into the electronic structure of molecules, QM methods complement experimental work and help rationalize observed chemical and biological phenomena.

Before committing significant resources to synthesizing and testing a new compound, computational models can predict its pharmacokinetic (ADME) properties. nih.govnih.gov These in silico predictions help to identify potential liabilities early in the drug discovery process, allowing chemists to prioritize compounds that are more likely to have favorable drug-like properties. researchgate.netmdpi.com

For a molecule derived from the (3S)-3-Phenoxypiperidine scaffold, a typical in silico ADME profile would predict several key parameters. The table below shows a hypothetical set of predictions for a derivative, based on common computational models. mdpi.com

| ADME Property | Predicted Outcome | Rationale / Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The molecule may be suitable for targeting the central nervous system. researchgate.net |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate-High | The compound will circulate in the bloodstream, but a significant fraction may be bound to proteins like albumin. |

| Metabolism | ||

| Cytochrome P450 (CYP) Substrate/Inhibitor | Predicted to be a substrate for CYP2D6, potential inhibitor of CYP3A4 | Indicates potential for drug-drug interactions and defines a primary metabolic pathway. |

| Excretion | ||

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively removed from cells by this efflux pump. |

These computational tools provide a valuable filter, helping to guide the design of new molecules by flagging potential ADME issues and allowing for structural modifications to be made to overcome them before synthesis. nih.govmdpi.com

Advanced Analytical Derivatization and Spectroscopic Characterization Techniques

Chemical Derivatization for Enhanced Chromatographic Performance

Chemical modification of (3S)-3-Phenoxypiperidine is frequently required to improve its behavior in chromatographic systems, particularly in High-Performance Liquid Chromatography (HPLC). Derivatization can increase retention on reversed-phase columns, improve peak shape, and introduce a detectable tag. researchgate.net These modifications are performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column). chromatographytoday.com

Pre-column derivatization involves reacting the analyte with a specific reagent prior to injection into the HPLC system. This approach is advantageous as it allows for the removal of excess reagent and by-products before analysis, preventing potential interference with the chromatography. chromatographytoday.com For secondary amines like (3S)-3-Phenoxypiperidine, several reagents are employed to introduce moieties that enhance UV absorbance or fluorescence, thereby improving detection limits. nih.govresearchgate.netmdpi.com

Common derivatizing agents for secondary amines include sulfonyl chlorides, chloroformates, and isothiocyanates. For instance, 4-toluenesulfonyl chloride (tosyl chloride) and para-toluene sulphonyl chloride (PTSC) react with the piperidine (B6355638) nitrogen to form a sulfonamide derivative. researchgate.netnih.gov This derivative incorporates a phenyl group, which acts as a strong chromophore, significantly enhancing UV detectability. nih.govnih.gov Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl) is a widely used reagent that attaches a highly fluorescent fluorenylmethoxycarbonyl group to secondary amines, enabling sensitive fluorescence detection. actascientific.comnih.govcreative-proteomics.com Phenyl isothiocyanate (PITC) reacts with the amine to form a phenylthiourea (B91264) derivative, which is UV-active and suitable for reversed-phase HPLC. creative-proteomics.comrsc.orgresearchgate.net

The choice of reagent and reaction conditions is critical for achieving a complete and reproducible derivatization. Factors such as pH, temperature, reaction time, and solvent must be carefully optimized. rsc.org

Table 1: Common Pre-column Derivatization Reagents for Secondary Amines like (3S)-3-Phenoxypiperidine

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Resulting Derivative | Detection Method | Key Advantages |

|---|---|---|---|---|---|

| 4-Toluenesulfonyl chloride | Ts-Cl | Secondary Amine | Sulfonamide | UV | Stable derivative, introduces strong chromophore. nih.govresearchgate.net |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Secondary Amine | Carbamate | Fluorescence, UV | High sensitivity, rapid reaction. actascientific.comcreative-proteomics.com |

| Phenyl isothiocyanate | PITC | Secondary Amine | Phenylthiourea | UV | Stable derivative, suitable for reversed-phase HPLC. rsc.orgresearchgate.net |

| Dansyl chloride | Dns-Cl | Secondary Amine | Sulfonamide | Fluorescence, UV | High fluorescence quantum yield. mdpi.com |

Post-column derivatization (PCD) is an alternative approach where the derivatizing reagent is introduced into the mobile phase after the analytical column and before the detector. This technique is beneficial because it avoids the formation of multiple derivative products if the analyte has more than one reactive site and eliminates potential interference from the derivatization reagent's by-products during separation. chromatographytoday.com The primary requirements for PCD are that the reaction must be rapid, reproducible, and proceed to completion before the analyte reaches the detector.

For secondary amines, reagents like ninhydrin (B49086) can be used, although its reactivity is generally lower compared to primary amines. actascientific.compickeringlabs.com A more common approach involves the use of reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, but this is primarily for primary amines. However, specific methods can be adapted for secondary amines. actascientific.comnih.gov Another reagent, 1,2-naphthoquinone-4-sulfonate (NQS), is suitable for the post-column derivatization of both primary and secondary amines. rsc.org The choice of a PCD system requires additional hardware, such as a reagent pump and a reaction coil, where the reaction takes place at a controlled temperature. nih.gov

The main advantage of PCD is its ease of automation and the fact that the original analyte is separated, which can be useful if the derivative is unstable. chromatographytoday.com However, it can lead to band broadening due to the extra-column volume of the reaction coil, potentially reducing chromatographic resolution. chromatographytoday.com

Strategies for Improved Detection Sensitivity in Spectrometric Analyses (e.g., UV, Mass Spectrometry)

Improving detection sensitivity is a critical goal in the analysis of (3S)-3-Phenoxypiperidine, particularly at trace levels. Derivatization is a key strategy for enhancing the response in both UV-Visible and Mass Spectrometry (MS) detectors. mdpi.com

For UV detection, the phenoxy group in (3S)-3-Phenoxypiperidine provides some native UV absorbance, but it is often insufficient for low-level quantification. Pre- or post-column derivatization with reagents that introduce a strong chromophore, such as tosyl chloride or dansyl chloride, shifts the absorption to a longer wavelength and significantly increases the molar absorptivity, thereby lowering the limit of detection. nih.govmdpi.com

In the context of mass spectrometry, especially with electrospray ionization (ESI), derivatization can dramatically improve ionization efficiency. nih.gov The secondary amine in (3S)-3-Phenoxypiperidine is basic and can be protonated, but its proton affinity may not be optimal for achieving very low detection limits, particularly in complex matrices that can cause ion suppression. nih.gov Derivatization strategies for MS aim to introduce moieties that are either permanently charged or have a very high proton affinity. nih.govnih.gov For example, reacting the piperidine nitrogen with a reagent that introduces a quaternary ammonium (B1175870) group creates a permanently charged derivative that ionizes exceptionally well in ESI-MS positive mode. nih.gov This charge-tagging approach not only enhances sensitivity but also improves the specificity of the analysis. nih.gov Furthermore, derivatization can increase the hydrophobicity of the molecule, which can improve chromatographic retention and reduce matrix effects. nih.gov

Table 2: Derivatization Strategies for Enhanced Spectrometric Sensitivity

| Technique | Derivatization Goal | Example Reagent(s) | Mechanism of Sensitivity Enhancement |

|---|---|---|---|

| UV-Visible Spectroscopy | Introduce a strong chromophore | 4-Toluenesulfonyl chloride, Dansyl chloride | Increases molar absorptivity and shifts λmax to a less crowded region of the spectrum. nih.govmdpi.com |

| Mass Spectrometry (ESI) | Increase proton affinity | Reagents introducing basic nitrogen atoms (e.g., pyridine-containing tags) | Facilitates formation of [M+H]+ ions, leading to a stronger signal. nih.gov |

| Mass Spectrometry (ESI) | Introduce a permanent charge (Charge-Tagging) | Reagents creating a quaternary ammonium salt | Analyte is pre-charged, leading to highly efficient ionization independent of mobile phase pH. nih.gov |

| Mass Spectrometry (APCI) | Enhance gas-phase protonation | N/A (often analyzed directly) | Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds and may not always require derivatization. |

Derivatization for Stereochemical Assignment and Purity Assessment

As (3S)-3-Phenoxypiperidine is a chiral compound, the assessment of its stereochemical or enantiomeric purity is crucial. Derivatization plays a vital role in the analysis of enantiomers. The two main approaches are indirect and direct separation. While direct methods using chiral stationary phases (CSPs) in HPLC are common, indirect methods involving derivatization are also powerful, especially when a suitable CSP is not available. mdpi.com

In the indirect approach, the enantiomeric mixture of (3S)-3-Phenoxypiperidine is reacted with a chiral derivatizing agent (CDA), which is a single enantiomer of another compound. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a conventional, non-chiral (achiral) stationary phase using standard HPLC methods. mdpi.commdpi.com

Common CDAs for amines include Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), and chiral isocyanates. The choice of CDA is critical; it must react quantitatively with the analyte without causing racemization and the resulting diastereomers must be chromatographically resolvable. acs.org

This derivatization technique is not only used for determining enantiomeric excess (e.g., chiral purity) but can also be instrumental in assigning the absolute configuration of the stereocenter, often in conjunction with spectroscopic methods like NMR. mdpi.com For instance, by comparing the chromatographic elution order or NMR spectra of the diastereomeric derivatives with known standards, the stereochemistry can be elucidated. acs.org The validation of such methods according to regulatory guidelines is essential to ensure accuracy and precision in quantifying the undesired enantiomer. nih.govresearchgate.net

Q & A

Basic: What safety protocols should be followed when handling (3S)-3-Phenoxypiperidine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/EN 166-certified goggles, nitrile gloves, and lab coats. Avoid skin contact and use fume hoods to minimize inhalation of dust or aerosols .

- Storage: Store in a dry, temperature-controlled environment (2–8°C) to prevent degradation. Ensure containers are sealed to avoid moisture ingress .

- Spill Management: Isolate the area, use inert absorbents (e.g., vermiculite) for collection, and dispose of waste via approved chemical disposal protocols. Avoid water to prevent unintended reactions .

- First Aid: For eye exposure, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Basic: What synthetic routes are available for (3S)-3-Phenoxypiperidine hydrochloride, and how do reaction conditions impact yield?

Methodological Answer:

- Synthesis via Nucleophilic Substitution: React piperidine derivatives (e.g., 1-(2-chloroethyl)piperidine hydrochloride) with phenoxy nucleophiles under basic conditions. Ethanol or THF is preferred for solubility, with K₂CO₃ as a base to enhance reaction efficiency .

- Catalytic Optimization: Transition-metal catalysts (e.g., Pd/C) may improve regioselectivity in aryl coupling steps. Reaction temperatures (60–80°C) balance yield and byproduct formation .

- Yield Factors: Prolonged reaction times (>12 hrs) risk decomposition, while stoichiometric excess of the phenoxy component (1.2–1.5 eq) maximizes product formation .

Advanced: How can researchers resolve discrepancies in reported biological activities of (3S)-3-Phenoxypiperidine derivatives?

Methodological Answer:

- Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For example, neuropharmacological effects vary significantly between 3- and 4-substituted piperidines due to steric hindrance .

- Data Contradiction Analysis: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Inconsistent antimicrobial activity in literature may stem from differences in bacterial strain susceptibility .

- Structural Validation: Verify compound stereochemistry via X-ray crystallography (e.g., orthogonal space groups like P2₁2₁2₁) to rule out enantiomeric impurities influencing bioactivity .

Advanced: What methodological approaches are recommended for characterizing the crystal structure of (3S)-3-Phenoxypiperidine hydrochloride?

Methodological Answer:

- X-ray Diffraction (XRD): Prepare single crystals via slow evaporation (MeOH/EtOAc mixtures). Collect data at 295 K with Mo-Kα radiation (λ = 0.71073 Å). Resolve hydrogen-bonding networks using SHELX software .

- Hydrogen Bond Analysis: Identify Cl⁻ as a hydrogen-bond acceptor with O–H and N–H donors. For example, Cl⁻ forms linear interactions (O–H···Cl, ~2.8 Å) and tetrahedral geometries in crystal packing .

- Packing Motifs: Analyze alternating polar/nonpolar layers (e.g., adamantyl groups in nonpolar regions) using Mercury software. Stacking along the c-axis is common in piperidine derivatives .

Basic: What analytical techniques are suitable for assessing the purity of (3S)-3-Phenoxypiperidine hydrochloride?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30). Monitor at 254 nm; retention times (~8–10 min) help identify impurities .

- NMR Spectroscopy: ¹H NMR (D₂O) should show a singlet for the piperidine NH (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.3 ppm). Residual solvent peaks (e.g., DMSO) indicate incomplete drying .

- Elemental Analysis: Confirm stoichiometry (C, H, N, Cl) within ±0.4% deviation. Discrepancies suggest hydrate formation or counterion mismatches .

Advanced: How does the stereochemistry of (3S)-3-Phenoxypiperidine hydrochloride influence its interactions with biological targets?

Methodological Answer:

- Receptor Docking: Molecular dynamics simulations (e.g., AutoDock Vina) show the (3S) configuration optimizes binding to GABAₐ receptors via π-π stacking (phenoxy group) and hydrogen bonding (NH to Glu137) .

- Stereochemical Stability: Racemization under acidic conditions (pH < 3) reduces potency. Stabilize via buffered solutions (pH 6–7) during in vitro assays .

- Comparative Studies: (3R) enantiomers exhibit 10-fold lower affinity for serotonin transporters (SERT), highlighting the critical role of absolute configuration .

Basic: What key considerations are needed to evaluate the stability of (3S)-3-Phenoxypiperidine hydrochloride under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (>150°C). Store at 2–8°C to prevent thermal degradation .

- Photostability: Use amber vials to protect against UV-induced oxidation. Monitor via UV-Vis for absorbance shifts (>300 nm) indicating degradation .

- Hydrolytic Stability: Accelerated aging in buffer solutions (pH 1–10) reveals susceptibility to hydrolysis. Neutral pH (6–7) minimizes degradation over 30 days .

Advanced: What reaction mechanisms govern the oxidation of (3S)-3-Phenoxypiperidine hydrochloride to sulfoxide derivatives?

Methodological Answer:

- Oxidative Pathways: Use mCPBA or H₂O₂ in dichloromethane to oxidize the sulfur atom. Kinetic studies show pseudo-first-order dependence on oxidant concentration .

- Stereoelectronic Effects: Electron-donating groups (e.g., phenoxy) accelerate oxidation. Transition-state modeling (DFT) reveals a trigonal bipyramidal intermediate .

- Byproduct Mitigation: Add catalytic NaHCO₃ to neutralize HCl byproducts, improving sulfoxide yield (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.